molecular formula C6H6N2OS B3359280 (1H-Thieno[3,2-c]pyrazol-5-yl)methanol CAS No. 848358-06-5

(1H-Thieno[3,2-c]pyrazol-5-yl)methanol

Cat. No. B3359280
M. Wt: 154.19 g/mol
InChI Key: HNLYSYKLOTUMJR-UHFFFAOYSA-N
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Patent
US07928231B2

Procedure details

To a solution of N-benzhydrylidene-N′-[1-[3-bromo-5-(tert-butyl-dimethyl-silanyloxymethyl)-thiophen-2-yl]-methylidene]-hydrazine [41.2 g, 80.2 mmol, Intermediate (69)] in toluene (500 mL) were added benzophenone hydrazone (18.9 g, 96.2 mmol), cesium carbonate (44.3 g, 136.3 mmol) then 1,1′-diphenylphosphinoferrocene (6.66 g, 12 mmol), and palladium acetate (1.35 g, 6 mmol). The orange mixture was stirred at 90° C. for 20 hours. The insoluble was filtered off and the filtrate was concentrated. The residue was chromatographed (n-heptane/ethyl acetate, 90/10). The resulting dark orange oil (45.7 g) was dissolved in ethanol (400 mL), then concentrated hydrochloric acid (150 mL) was added. The dark red mixture was stirred at 75° C. overnight. A 2.5 N solution of sodium hydroxide in water was added until pH is neutral. The mixture was then extracted twice with ethyl acetate. The organic layer was dried over magnesium sulfate and concentrated. The residue was chromatographed through silica gel (n-heptane/ethyl acetate, 50/50 then 20/80 as eluant) to afford (1H-thieno[3,2-c]pyrazol-5-yl)-methanol [3.3 g, 27%, Intermediate (70)] as an orange powder.
Name
N-benzhydrylidene-N′-[1-[3-bromo-5-(tert-butyl-dimethyl-silanyloxymethyl)-thiophen-2-yl]-methylidene]-hydrazine
Quantity
41.2 g
Type
reactant
Reaction Step One
Name
Intermediate ( 69 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
1,1′-diphenylphosphinoferrocene
Quantity
6.66 g
Type
catalyst
Reaction Step Two
Quantity
1.35 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=[N:14][N:15]=[CH:16][C:17]1[S:18][C:19]([C:23](C)(C)[O:24][SiH2]C(C)(C)C)=[CH:20][C:21]=1Br)(C1C=CC=CC=1)C1C=CC=CC=1.C(=NN)(C1C=CC=CC=1)C1C=CC=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+]>C1(C)C=CC=CC=1.C1(P[C-]2C=CC=C2)C=CC=CC=1.[C-]1(PC2C=CC=CC=2)C=CC=C1.[Fe+2].C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[NH:14]1[C:21]2[CH:20]=[C:19]([CH2:23][OH:24])[S:18][C:17]=2[CH:16]=[N:15]1 |f:2.3.4,6.7.8,9.10.11|

Inputs

Step One
Name
N-benzhydrylidene-N′-[1-[3-bromo-5-(tert-butyl-dimethyl-silanyloxymethyl)-thiophen-2-yl]-methylidene]-hydrazine
Quantity
41.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)=NN=CC=1SC(=CC1Br)C(O[SiH2]C(C)(C)C)(C)C
Name
Intermediate ( 69 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)=NN=CC=1SC(=CC1Br)C(O[SiH2]C(C)(C)C)(C)C
Name
Quantity
18.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)=NN
Name
cesium carbonate
Quantity
44.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
1,1′-diphenylphosphinoferrocene
Quantity
6.66 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P[C-]1C=CC=C1.[C-]1(C=CC=C1)PC1=CC=CC=C1.[Fe+2]
Step Three
Name
Quantity
1.35 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The orange mixture was stirred at 90° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (n-heptane/ethyl acetate, 90/10)
DISSOLUTION
Type
DISSOLUTION
Details
The resulting dark orange oil (45.7 g) was dissolved in ethanol (400 mL)
ADDITION
Type
ADDITION
Details
concentrated hydrochloric acid (150 mL) was added
STIRRING
Type
STIRRING
Details
The dark red mixture was stirred at 75° C. overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
A 2.5 N solution of sodium hydroxide in water was added until pH
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed through silica gel (n-heptane/ethyl acetate, 50/50

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N1N=CC2=C1C=C(S2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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